1-[(2R)-Oxiran-2-ylmethyl]pyrrolidin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R)-Oxiran-2-ylmethyl]pyrrolidin-2-one is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . It is characterized by the presence of an oxirane (epoxide) ring and a pyrrolidinone ring, making it a versatile compound in various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
1-[(2R)-Oxiran-2-ylmethyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Safety and Hazards
Vorbereitungsmethoden
The synthesis of 1-[(2R)-Oxiran-2-ylmethyl]pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with an epoxide precursor under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic attack of the pyrrolidinone nitrogen on the epoxide ring . Industrial production methods may involve optimized reaction conditions such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[(2R)-Oxiran-2-ylmethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 1-[(2R)-Oxiran-2-ylmethyl]pyrrolidin-2-one involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This reactivity is exploited in drug design to target specific enzymes and proteins involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
1-[(2R)-Oxiran-2-ylmethyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: Lacks the oxirane ring, making it less reactive in certain chemical reactions.
Oxirane derivatives: Compounds with similar oxirane rings but different substituents, affecting their reactivity and applications.
Pyrrolidine derivatives: Compounds with variations in the pyrrolidine ring structure, influencing their biological activity and chemical properties.
The uniqueness of 1-[(2R)-Oxiran-2-ylmethyl]pyrrolidin-2-one lies in its combination of the oxirane and pyrrolidinone rings, providing a versatile scaffold for various chemical and biological applications.
Eigenschaften
IUPAC Name |
1-[[(2R)-oxiran-2-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7-2-1-3-8(7)4-6-5-10-6/h6H,1-5H2/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCCGGMWVUBVBO-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C[C@@H]2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.